
H-DL-Ser-DL-xiIle-Gly-DL-Ser-DL-Ala-DL-Phe-DL-Lys-DL-Lys-DL-Ala-DL-Leu-DL-Pro-DL-Val-DL-Ala-DL-Lys-DL-Lys-DL-xiIle-Gly-DL-Lys-DL-xiIle-DL-Ala-DL-Leu-DL-Pro-DL-xiIle-DL-Ala-DL-Lys-DL-Ala-DL-Ala-DL-Leu-DL-Pro-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “H-DL-Ser-DL-xiIle-Gly-DL-Ser-DL-Ala-DL-Phe-DL-Lys-DL-Lys-DL-Ala-DL-Leu-DL-Pro-DL-Val-DL-Ala-DL-Lys-DL-Lys-DL-xiIle-Gly-DL-Lys-DL-xiIle-DL-Ala-DL-Leu-DL-Pro-DL-xiIle-DL-Ala-DL-Lys-DL-Ala-DL-Ala-DL-Leu-DL-Pro-OH” is a complex peptide consisting of multiple amino acids. This peptide sequence includes both standard amino acids like serine, alanine, phenylalanine, lysine, leucine, proline, and valine, as well as non-standard amino acids denoted by “xiIle”. Peptides like this one are often studied for their potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a complex peptide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves:
Coupling Reaction: Each amino acid is activated and coupled to the growing peptide chain.
Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling reaction.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
In an industrial setting, the production of peptides like this one can be scaled up using automated peptide synthesizers. These machines automate the repetitive steps of SPPS, ensuring high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Peptides can undergo oxidation, particularly at methionine and cysteine residues.
Reduction: Disulfide bonds in peptides can be reduced to free thiols.
Substitution: Amino acid residues can be substituted to modify the peptide’s properties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, performic acid.
Reducing Agents: Dithiothreitol (DTT), β-mercaptoethanol.
Substitution Reagents: Various amino acid derivatives.
Major Products
The major products of these reactions depend on the specific amino acids involved. For example, oxidation of methionine yields methionine sulfoxide, while reduction of disulfide bonds yields free cysteine residues.
Scientific Research Applications
Chemistry
Peptides like this one are used as model compounds to study protein folding, stability, and interactions. They are also used in the development of new synthetic methodologies.
Biology
In biological research, such peptides can be used to study enzyme-substrate interactions, receptor binding, and cellular uptake mechanisms.
Medicine
Peptides have therapeutic potential and are used in the development of peptide-based drugs. They can act as hormones, enzyme inhibitors, or antimicrobial agents.
Industry
In the industrial sector, peptides are used in the development of biomaterials, cosmetics, and as catalysts in chemical reactions.
Mechanism of Action
The mechanism of action of a peptide depends on its specific sequence and structure. Peptides can interact with various molecular targets, including enzymes, receptors, and ion channels. These interactions can modulate biological pathways, leading to therapeutic effects. For example, a peptide might inhibit an enzyme by binding to its active site, thereby blocking substrate access.
Comparison with Similar Compounds
Similar Compounds
H-DL-Ser-DL-Ala-DL-Phe-DL-Lys-DL-Leu-DL-Pro-OH: A shorter peptide with similar amino acid composition.
H-DL-Ser-DL-Val-DL-Ala-DL-Phe-DL-Lys-DL-Leu-DL-Pro-OH: Another peptide with valine instead of isoleucine.
Uniqueness
The uniqueness of the compound lies in its specific sequence and the presence of non-standard amino acids like “xiIle”. This sequence can confer unique biological activities and properties not found in other peptides.
Properties
Molecular Formula |
C138H241N35O32 |
|---|---|
Molecular Weight |
2902.6 g/mol |
IUPAC Name |
1-[2-[2-[2-[[6-amino-2-[2-[[2-[[1-[2-[2-[[2-[[6-amino-2-[[2-[[2-[[6-amino-2-[[6-amino-2-[2-[[2-[[1-[2-[2-[[6-amino-2-[[6-amino-2-[[2-[2-[[2-[[2-[[2-[(2-amino-3-hydroxypropanoyl)amino]-3-methylpentanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]propanoylamino]-3-phenylpropanoyl]amino]hexanoyl]amino]hexanoyl]amino]propanoylamino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]propanoylamino]hexanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]propanoylamino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]propanoylamino]hexanoyl]amino]propanoylamino]propanoylamino]-4-methylpentanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C138H241N35O32/c1-24-78(13)108(167-119(185)90(145)72-174)130(196)147-71-106(177)156-101(73-175)127(193)151-84(19)115(181)162-97(69-89-46-29-28-30-47-89)126(192)161-95(52-35-41-61-143)123(189)159-93(50-33-39-59-141)121(187)150-85(20)117(183)163-98(66-74(5)6)135(201)171-63-43-54-102(171)128(194)166-107(77(11)12)132(198)152-86(21)113(179)158-94(51-34-40-60-142)122(188)160-96(53-36-42-62-144)125(191)168-109(79(14)25-2)131(197)146-70-105(176)155-91(48-31-37-57-139)124(190)169-110(80(15)26-3)133(199)154-88(23)118(184)164-99(67-75(7)8)136(202)172-64-44-55-103(172)129(195)170-111(81(16)27-4)134(200)153-87(22)114(180)157-92(49-32-38-58-140)120(186)149-82(17)112(178)148-83(18)116(182)165-100(68-76(9)10)137(203)173-65-45-56-104(173)138(204)205/h28-30,46-47,74-88,90-104,107-111,174-175H,24-27,31-45,48-73,139-145H2,1-23H3,(H,146,197)(H,147,196)(H,148,178)(H,149,186)(H,150,187)(H,151,193)(H,152,198)(H,153,200)(H,154,199)(H,155,176)(H,156,177)(H,157,180)(H,158,179)(H,159,189)(H,160,188)(H,161,192)(H,162,181)(H,163,183)(H,164,184)(H,165,182)(H,166,194)(H,167,185)(H,168,191)(H,169,190)(H,170,195)(H,204,205) |
InChI Key |
ZACMMWJLLMNJIU-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)N1CCCC1C(=O)O)NC(=O)C2CCCN2C(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(C(C)CC)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(C(C)CC)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)C3CCCN3C(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(C)NC(=O)C(CO)NC(=O)CNC(=O)C(C(C)CC)NC(=O)C(CO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl (1S,3R,4R)-4-{[(tert-butoxy)carbonyl]amino}-3-hydroxycyclohexane-1-carboxylate hydrochloride](/img/structure/B14797589.png)
![(1S,5R,9S,13R)-13-[4-[4,5-dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid](/img/structure/B14797597.png)
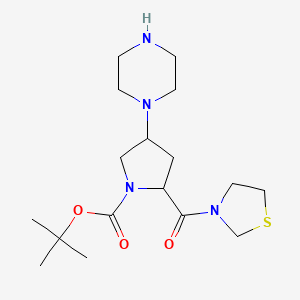

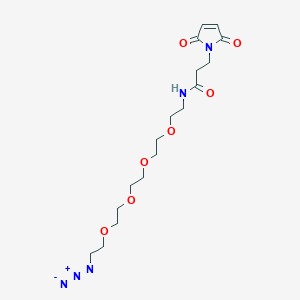
![7-O-tert-butyl 8-O-methyl (5S,8S)-6-oxo-1-oxa-7-azaspiro[4.4]nonane-7,8-dicarboxylate](/img/structure/B14797605.png)
![Tert-butyl 3-[(2-aminopropanoylamino)methyl]pyrrolidine-1-carboxylate](/img/structure/B14797615.png)
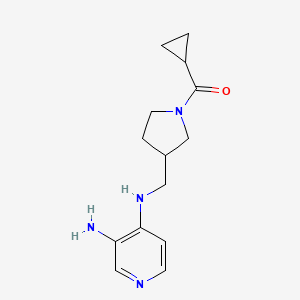
![(2E,4E,6E)-7-[(2R,3R,5R)-3-hydroxy-5-[(2S,3S,4E,6E)-3-methoxy-4-methyl-8-[[(2S)-2-[(2R,3R,4R,6S)-2,3,4-trihydroxy-5,5-dimethyl-6-[(1E,3E)-penta-1,3-dienyl]oxan-2-yl]butanoyl]amino]octa-4,6-dien-2-yl]oxolan-2-yl]hepta-2,4,6-trienoic acid](/img/structure/B14797618.png)
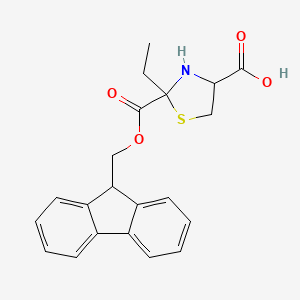
![4-Methylphenyl 4-({4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}amino)-4-oxobutanoate](/img/structure/B14797623.png)

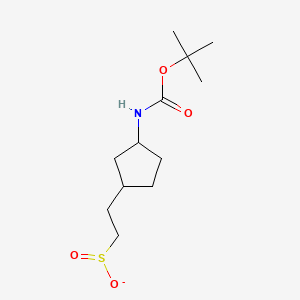
![7-amino-3-(6,7-dihydro-5H-cyclopenta[b]pyridin-1-ium-1-ylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B14797632.png)
